![molecular formula C18H23NO B1385282 N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline CAS No. 1040685-84-4](/img/structure/B1385282.png)
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline
Vue d'ensemble
Description
“N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline” is a chemical compound with the molecular formula C18H23NO . It is used in early discovery research as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.38 . The compound is a solid at room temperature, with a predicted boiling point of 418.7°C at 760 mmHg and a predicted density of 1.0 g/cm3 .Applications De Recherche Scientifique
Synthesis and Pharmacological Study
- N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline and its derivatives have been synthesized and analyzed for pharmacological properties. These compounds exhibit significant antibiotic effects against both Gram-positive and Gram-negative bacteria and possess lipoxygenase inhibitory activity, indicating their potential in antibacterial and anti-inflammatory treatments (Rasool et al., 2016).
Structural and Conformational Analysis
- Detailed structural and conformational analyses have been performed on aroxyalkylaminoalcohol derivatives, including this compound. These studies reveal how protonation affects the geometry of the molecule, significantly influencing the orientation of the aromatic rings and the molecular conformations, which can have implications for their pharmacological activities (Nitek et al., 2022).
Antibacterial and Enzyme Inhibition Studies
- Derivatives of this compound have been synthesized and characterized for their antibacterial and enzyme inhibition properties. These studies highlight the molecule's potential in developing new therapeutic agents with specific target activities (Aziz‐ur‐Rehman et al., 2014).
Anticonvulsant Properties
- Research has also focused on the anticonvulsant properties of this compound derivatives. These studies involve in vivo tests and neurotoxicity evaluations, contributing valuable insights into the compound's potential in treating seizures and related neurological disorders (Waszkielewicz et al., 2015).
Environmental Degradation Studies
- The degradation of this compound and its environmental impact have been studied extensively. Research in this area focuses on understanding the chemical oxidation pathways and identifying the intermediates formed during the degradation process, which is crucial for environmental monitoring and management (Masomboon et al., 2009).
Propriétés
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-9-17(16(4)12-13)19-10-11-20-18-14(2)6-5-7-15(18)3/h5-9,12,19H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLMLMCRMSFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=C(C=CC=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



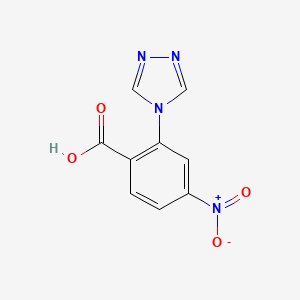


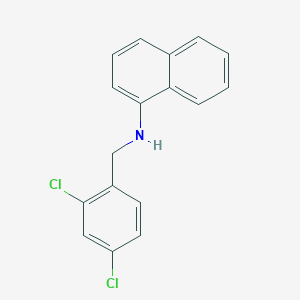
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
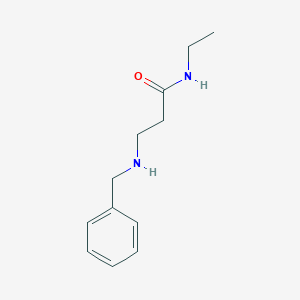
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)

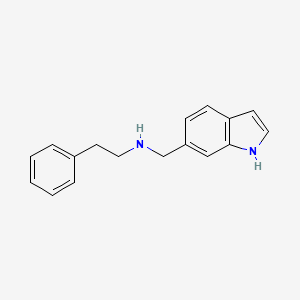

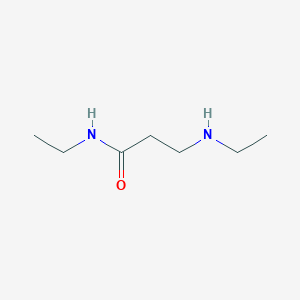

![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)